molecular formula C7H11FN2O2 B594740 (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione CAS No. 136606-95-6

(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione

Cat. No.: B594740
CAS No.: 136606-95-6
M. Wt: 174.175
InChI Key: LVVYNGAMCFIOCV-WISUUJSJSA-N
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Description

(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione is a synthetic organic compound with a unique structure that includes a piperazine ring substituted with a fluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be added through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3-[(1R)-1-chloroethyl]-6-methylpiperazine-2,5-dione: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    (3R,6S)-3-[(1R)-1-bromoethyl]-6-methylpiperazine-2,5-dione: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione imparts unique properties, such as increased metabolic stability and enhanced binding interactions, making it distinct from its chloroethyl and bromoethyl analogs.

Properties

IUPAC Name

(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN2O2/c1-3(8)5-7(12)9-4(2)6(11)10-5/h3-5H,1-2H3,(H,9,12)(H,10,11)/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVYNGAMCFIOCV-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)[C@@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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